molecular formula C11H10N2O3 B2774654 2-(3-carbamoyl-1H-indol-1-yl)acetic acid CAS No. 1016689-54-5

2-(3-carbamoyl-1H-indol-1-yl)acetic acid

Cat. No. B2774654
CAS RN: 1016689-54-5
M. Wt: 218.212
InChI Key: SGHBCZQKOOSRRQ-UHFFFAOYSA-N
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Description

“2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .


Synthesis Analysis

Indoles, including “2-(3-carbamoyl-1H-indol-1-yl)acetic acid”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is defined by its molecular formula, C11H10N2O3 .


Chemical Reactions Analysis

Indoles, including “2-(3-carbamoyl-1H-indol-1-yl)acetic acid”, exhibit wide-ranging biological activity . They are important types of molecules and natural products and play a main role in cell biology .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” are defined by its molecular formula, C11H10N2O3, and its molecular weight, 218.21 .

Safety And Hazards

“2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” and other indole derivatives include the development of innovative anti-tuberculosis agents, with special emphasis on new protein targets . Drugs targeting indole derivatives are expected to solve the problem of persistent TB infection .

properties

IUPAC Name

2-(3-carbamoylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBCZQKOOSRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-carbamoyl-1H-indol-1-yl)acetic acid

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